molecular formula C26H28N4O3 B2424297 N-(3-bromophenyl)-6-(3-fluorophenyl)nicotinamide CAS No. 1226431-03-3

N-(3-bromophenyl)-6-(3-fluorophenyl)nicotinamide

Cat. No. B2424297
CAS RN: 1226431-03-3
M. Wt: 444.535
InChI Key: LMCUYSZJWHXIDL-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The structure of the similar compound “3-bromo-N-(3-fluorophenyl)benzenesulfonamide” is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies . The single crystal of the compound is analyzed by X-ray diffraction and the conformational analysis is performed .


Physical And Chemical Properties Analysis

Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results . In addition, DFT is also used to calculate and analyze the electrostatic potential and the frontier molecular orbital of the molecule, which provides some references for the analysis of the physical and chemical properties of the molecule .

Scientific Research Applications

Crystallographic Insights and Biological Importance

Compounds similar to N-(3-bromophenyl)-6-(3-fluorophenyl)nicotinamide, such as N-(4-bromophenyl)-5,6-dichloronicotinamide, have been studied for their crystal structure, showcasing planar molecules held together by intermolecular hydrogen bonding. These compounds are noted for their potential as biologically important agents, with applications as herbicidal, pesticidal, or fungicidal agents due to their structural properties (Jethmalani et al., 1996).

Supramolecular Chemistry

Research on nicotinamide as a supramolecular reagent in the synthesis of copper(II) halogenobenzoates revealed its utility in creating supramolecular hydrogen-bonded arrays. These structures have implications for developing new materials with potential applications in catalysis, sensing, and molecular recognition (Halaška et al., 2016).

Biochemical and Cellular Applications

Nicotinamide has been identified as promoting cell survival and differentiation in human pluripotent stem cells, acting as a kinase inhibitor. This highlights its potential use in regenerative medicine and stem cell research to improve outcomes in disease treatments and tissue engineering (Meng et al., 2018).

Antifungal Activity

A series of N-(thiophen-2-yl) nicotinamide derivatives were synthesized and evaluated for their fungicidal activities. Compounds in this series exhibited significant activity against cucumber downy mildew, suggesting that modifications of the nicotinamide structure could lead to potent fungicidal agents (Wu et al., 2022).

Pharmacokinetic Improvements

The co-crystallization of nicotinamide with other pharmaceutical agents, such as 5-fluorouracil, has been explored to improve solubility, oil-water partition coefficient, and pharmacokinetic parameters. Such co-crystals represent a potential strategy for enhancing the efficacy and safety profile of anticancer drugs (Zhang et al., 2020).

properties

IUPAC Name

1-(3-cyano-6,7-dimethoxyquinolin-4-yl)-N-[(4-methylphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H28N4O3/c1-17-4-6-18(7-5-17)15-29-26(31)19-8-10-30(11-9-19)25-20(14-27)16-28-22-13-24(33-3)23(32-2)12-21(22)25/h4-7,12-13,16,19H,8-11,15H2,1-3H3,(H,29,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMCUYSZJWHXIDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CCN(CC2)C3=C(C=NC4=CC(=C(C=C43)OC)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H28N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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